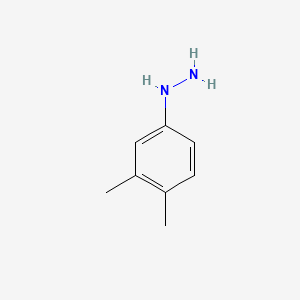

(3,4-Dimethylphenyl)hydrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3,4-dimethylphenyl)hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6-3-4-8(10-9)5-7(6)2/h3-5,10H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHREEHAAAECOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NN)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13636-53-8 | |

| Record name | 1-(3,4-Dimethylphenyl)hydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013636538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,4-Dimethylphenyl)hydrazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LPJ8XTM3J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (3,4-Dimethylphenyl)hydrazine and its Hydrochloride Salt

This guide provides a comprehensive overview of (3,4-Dimethylphenyl)hydrazine and its more commonly used hydrochloride salt. It is intended for researchers, scientists, and professionals in drug development and organic synthesis. The document delves into the core chemical properties, synthesis, reactivity, applications, and safety considerations of this important chemical intermediate.

Chemical Identity and Physicochemical Properties

This compound is an aromatic hydrazine derivative.[1] For practical applications, it is most frequently supplied and utilized as its hydrochloride salt, this compound hydrochloride, which offers enhanced stability and solubility in aqueous media.[1][2]

The core structure consists of a hydrazine group (-NHNH2) attached to a benzene ring substituted with two methyl groups at the 3 and 4 positions.[3] The hydrochloride salt forms by the protonation of the hydrazine moiety.[3]

Table 1: Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source(s) |

| CAS Number | 60481-51-8 | [2][4] |

| Molecular Formula | C8H13ClN2 | [2][4] |

| Molecular Weight | 172.66 g/mol | [2][4] |

| Appearance | White to off-white, pink, beige-brown, or amber to dark purple crystalline powder.[1][2][3][5] | [1][2][3][5] |

| Melting Point | 195-200 °C (decomposes) | [1][2] |

| Solubility | Soluble in water and ethanol.[1][2] Slightly soluble in DMSO and Methanol.[2] Insoluble in non-polar solvents.[1] | [1][2] |

| Stability | Hygroscopic.[1][2] Decomposes on prolonged exposure to heat or strong oxidizers.[1] | [1][2] |

| Odor | Characteristic amine-like odor.[1][3] | [1][3] |

Synthesis and Reactivity

General Synthesis Pathway

The standard industrial synthesis of this compound hydrochloride involves a multi-step process commencing with 3,4-dimethylaniline as the starting material.[3][6] The synthesis follows a classical diazotization-reduction sequence.

Caption: General synthesis pathway for this compound hydrochloride.

Detailed Synthesis Protocol

A common method for the preparation of this compound involves the diazotization of 3,4-dimethylaniline, followed by reduction and hydrolysis.[6]

Step 1: Diazotization

-

3,4-dimethylaniline is dissolved in an acidic medium (e.g., hydrochloric acid).

-

The solution is cooled, and an aqueous solution of sodium nitrite is added dropwise while maintaining a low temperature to form the corresponding diazonium salt.

Step 2: Reduction

-

The diazonium salt solution is then treated with a reducing agent. Sodium metabisulfite is a commonly used reagent for this purpose.[6]

-

The reaction is typically carried out at a controlled temperature (10-35 °C) and pH (7-9).[6]

Step 3: Hydrolysis and Isolation

-

The resulting intermediate is hydrolyzed, often with the aid of an acid, to yield the free hydrazine base.

-

The free base is then converted to the hydrochloride salt by treatment with hydrochloric acid.[2]

-

The final product is isolated by filtration, washed, and dried.

Chemical Reactivity

The reactivity of this compound is primarily centered around the nucleophilic nature of the hydrazine moiety. This makes it a valuable reagent in a variety of organic transformations.

-

Formation of Heterocycles: It is a critical precursor for the synthesis of various heterocyclic compounds, particularly pyrazole derivatives.[2][5] For instance, it can be reacted with β-ketoesters to form pyrazolones.

-

Fischer Indole Synthesis: Substituted hydrazines like this one are key reactants in the Fischer indole synthesis, a widely used method for constructing indole rings.

-

Diazotization Reactions: The hydrazine can be diazotized to form diazonium salts, which are versatile intermediates in the synthesis of dyes and pigments.[1]

-

Coupling Reactions: It exhibits high reactivity in various coupling reactions, making it a valuable building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1][7]

Spectroscopic Analysis

Spectroscopic techniques are essential for the identification and purity assessment of this compound hydrochloride.

Table 2: Key Spectroscopic Data

| Technique | Key Features and Observations |

| ¹H NMR | Signals corresponding to the aromatic protons on the dimethylphenyl ring, the methyl protons, and the protons of the hydrazine group. The integration of these signals should be consistent with the molecular structure. |

| ¹³C NMR | Resonances for the carbon atoms of the aromatic ring (including the substituted carbons) and the methyl groups. |

| FTIR | Characteristic absorption bands for N-H stretching of the hydrazine group, C-H stretching of the aromatic and methyl groups, and C=C stretching of the aromatic ring. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the free base, this compound, as well as fragmentation patterns characteristic of the molecule. |

Applications in Research and Drug Development

This compound hydrochloride serves as a crucial intermediate and building block in several areas:

-

Pharmaceutical Intermediates: It is extensively used in the synthesis of pharmaceutical intermediates and APIs.[1][5] Its ability to form heterocyclic structures is particularly valuable in medicinal chemistry.[8]

-

Agrochemicals: This compound is also a precursor in the development of certain agricultural chemicals.[1]

-

Dyes and Pigments: Through diazotization and coupling reactions, it is employed in the production of various dyes and pigments.[1][3]

-

Analytical Reagents: Its reactivity makes it useful as an analytical reagent in certain chemical analyses.[1]

Caption: Key application areas of this compound hydrochloride.

Safety and Handling

This compound hydrochloride is a hazardous chemical and must be handled with appropriate safety precautions.

Hazard Statements:

-

Some sources also indicate it may be harmful if swallowed (H302) and is suspected of causing genetic defects (H341).[4][11]

Precautionary Measures:

-

Engineering Controls: Use only outdoors or in a well-ventilated area.[9][11]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin and eyes.[10][11] Avoid breathing dust.[11] Wash hands thoroughly after handling.[9][10][11]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[3][9][10] It should be stored under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[2][3]

References

- 1. nbinno.com [nbinno.com]

- 2. 3,4-Dimethylphenylhydrazine hydrochloride | 60481-51-8 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 1-(3,4-Dimethylphenyl)hydrazine hydrochloride | C8H13ClN2 | CID 173740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,4-dimethyl Phenyl Hydrazine Hydrochloride Manufacturer- CAS 60481-51-8 [elampharma.com]

- 6. CN101157637A - Method for preparing 3,4-dimethyl phenylhydrazine - Google Patents [patents.google.com]

- 7. 3,4-Dimethylphenylhydrazine hydrochloride | 60481-51-8 | FD42282 [biosynth.com]

- 8. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 60481-51-8 Name: this compound hydrochloride (1:1) [xixisys.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to (3,4-Dimethylphenyl)hydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,4-Dimethylphenyl)hydrazine hydrochloride is an aromatic hydrazine derivative with significant applications in organic synthesis and the development of active pharmaceutical ingredients (APIs).[1][2] Its chemical structure, featuring a dimethyl-substituted phenyl ring attached to a hydrazine group, makes it a valuable precursor for synthesizing a variety of heterocyclic compounds.[1][3] This guide provides a comprehensive overview of its properties, synthesis, applications, and safe handling procedures.

The compound is identified by the CAS Number 60481-51-8 .[4][5] It is also known by synonyms such as 3,4-Dimethylphenylhydrazine HCl and 4-Hydrazino-o-xylene hydrochloride.[4][6]

Physicochemical Properties

This compound hydrochloride is typically a white to off-white or amber crystalline powder.[1][3][4][6][7] It is hygroscopic and should be stored in airtight containers under an inert atmosphere to maintain its stability.[1][4][7] Key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 60481-51-8 | [4][5] |

| Molecular Formula | C8H13ClN2 | [4][5] |

| Molecular Weight | 172.66 g/mol | [4][5][8] |

| Appearance | White to amber to dark purple powder to crystal | [1][4][6] |

| Melting Point | 195-200 °C (decomposes) | [1][4][6][7] |

| Solubility | Soluble in water, DMSO (slightly), and Methanol (slightly).[1][3][4][7] Insoluble in non-polar solvents.[1] | |

| Stability | Hygroscopic; decomposes with prolonged exposure to heat or strong oxidizers.[1][4][7] |

Synthesis

A common method for the synthesis of this compound hydrochloride involves a diazotization reaction of 3,4-dimethylaniline, followed by reduction and hydrolysis.[9]

Representative Synthesis Workflow

Caption: General synthesis workflow for this compound hydrochloride.

Detailed Experimental Protocol

A general procedure for the synthesis of 3,4-dimethylphenylhydrazine hydrochloride from 4-bromo-1,2-xylene has also been described.[4][7] This method involves a copper-catalyzed reaction with hydrazine hydrate.[4]

Materials:

-

4-bromo-1,2-xylene

-

Copper(I) bromide (CuBr)

-

Ligand (e.g., L3 as specified in some literature)

-

Potassium phosphate (K3PO4)

-

Hydrazine hydrate (N2H4·H2O)

-

Dichloromethane (CH2Cl2)

-

Hydrochloric acid (HCl)

-

Methanol

-

Diethyl ether

Procedure:

-

In a reaction vessel, combine CuBr, the appropriate ligand, and K3PO4 in water.

-

Add the starting material, 4-bromo-1,2-xylene, to the mixture.

-

Stir the reaction mixture at an elevated temperature (e.g., 80-110°C).

-

After an initial stirring period, add additional K3PO4 and hydrazine hydrate.

-

Continue stirring at the elevated temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and dilute with dichloromethane.

-

Filter the solution and wash the organic phase with a saturated saline solution.

-

Adjust the pH of the dichloromethane solution to 3-4 by the dropwise addition of a 37% aqueous HCl solution to precipitate the hydrochloride salt.

-

Filter the precipitate, wash with dichloromethane, and dry at room temperature.

-

For higher purity, the product can be recrystallized by dissolving it in methanol and precipitating with diethyl ether.[4][7]

Causality Behind Experimental Choices:

-

Copper Catalyst: Copper(I) bromide is an effective catalyst for the coupling reaction between the aryl halide and hydrazine.

-

Ligand: The ligand enhances the solubility and reactivity of the copper catalyst.

-

Potassium Phosphate: This base is crucial for the reaction to proceed, likely by deprotonating the hydrazine.

-

Acidification: The addition of hydrochloric acid protonates the hydrazine group, forming the stable and isolable hydrochloride salt.

-

Recrystallization: This purification step is essential to remove impurities, such as the corresponding aniline hydrochloride which can form as a byproduct.[4][7]

Applications in Drug Development and Research

This compound hydrochloride is a key intermediate in the synthesis of various pharmaceutical compounds, particularly those containing pyrazole and pyrazoline moieties, which are known to exhibit a range of biological activities, including potential anticancer properties.[2][]

One notable application is its use as a reactant with ethyl 3-ethoxy-2-ethoxycarbonylprop-2-enoate to produce 2-(3,4-dimethyl-phenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester.[4][7]

Reaction Pathway Diagram

Caption: Synthesis of a pyrazole derivative from this compound hydrochloride.

The reactivity of the hydrazine group allows it to be a versatile building block for creating a diverse library of compounds for drug discovery.[11] Hydrazides and their derivatives are widely explored in medicinal chemistry due to their broad spectrum of biological activities.[11]

Safety and Handling

This compound hydrochloride is considered a hazardous substance and requires careful handling to avoid exposure.

Hazard Identification:

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[12][13][14] Some sources also indicate H302 (Harmful if swallowed).[8][15]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles.[12]

-

Skin Protection: Wear protective gloves and clothing.[12][15]

-

Respiratory Protection: Use in a well-ventilated area.[15][16] If exposure limits are exceeded, use a full-face respirator.[12]

Handling and Storage:

-

Avoid all personal contact, including inhalation of dust.[16]

-

Store in a cool, dry, well-ventilated place in a tightly closed container under an inert gas (nitrogen or argon) at 2-8°C.[3][4][7][16]

-

Keep away from incompatible materials and strong oxidizers.[1][16]

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[12][15]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12][14]

-

If Swallowed: Call a poison center or doctor if you feel unwell.[15]

In case of a spill, clean it up immediately using dry procedures to avoid generating dust.[16]

Conclusion

This compound hydrochloride is a crucial chemical intermediate with significant utility in pharmaceutical research and development. A thorough understanding of its properties, synthesis, and safe handling is paramount for its effective and responsible use in the laboratory and in manufacturing processes.

References

- 1. nbinno.com [nbinno.com]

- 2. 3,4-dimethyl Phenyl Hydrazine Hydrochloride Manufacturer- CAS 60481-51-8 [elampharma.com]

- 3. Page loading... [guidechem.com]

- 4. 3,4-Dimethylphenylhydrazine hydrochloride | 60481-51-8 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound Hydrochloride CAS 86746-50-1/60481-51-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. 3,4-Dimethylphenylhydrazine hydrochloride CAS#: 60481-51-8 [m.chemicalbook.com]

- 8. 1-(3,4-Dimethylphenyl)hydrazine hydrochloride | C8H13ClN2 | CID 173740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CN101157637A - Method for preparing 3,4-dimethyl phenylhydrazine - Google Patents [patents.google.com]

- 11. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 60481-51-8 Name: this compound hydrochloride (1:1) [xixisys.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Introduction: A Core Building Block in Modern Chemistry

An In-Depth Technical Guide to the Molecular Structure and Utility of 1-(3,4-Dimethylphenyl)hydrazine

1-(3,4-Dimethylphenyl)hydrazine is a substituted aromatic hydrazine that serves as a pivotal intermediate in the synthesis of complex organic molecules. Its structure, characterized by a reactive hydrazine moiety appended to a dimethyl-substituted benzene ring, makes it a versatile precursor, particularly in the development of heterocyclic compounds. For researchers and scientists in drug development and materials science, a comprehensive understanding of its molecular architecture is fundamental to harnessing its synthetic potential. This guide provides a detailed examination of the structure, properties, synthesis, and reactivity of 1-(3,4-Dimethylphenyl)hydrazine, grounded in established chemical principles and experimental data.

Section 1: Unveiling the Molecular Architecture

The foundational identity of 1-(3,4-Dimethylphenyl)hydrazine lies in its distinct molecular structure. The molecule consists of a hydrazine group (-NHNH₂) bonded to the C1 position of a benzene ring, which is further substituted with two methyl groups at the C3 and C4 positions. This arrangement imparts specific chemical characteristics that define its reactivity and utility.

The compound is most commonly supplied and handled as its hydrochloride salt, (3,4-Dimethylphenyl)hydrazine hydrochloride (CAS No: 60481-51-8).[1][2] The protonation of the terminal nitrogen atom in the hydrazine group enhances the compound's stability and water solubility, making it more convenient for storage and use in aqueous reaction media.[3] The free base form has the molecular formula C₈H₁₂N₂.[4]

Key Identifiers and Structural Representations

-

IUPAC Name: this compound[1]

-

CAS Number: 60481-51-8 (for hydrochloride salt)[1]

-

Molecular Formula: C₈H₁₂N₂ (free base)[4]; C₈H₁₃ClN₂ (hydrochloride salt)[1]

-

SMILES: Cc1ccc(NN)cc1C (free base)[4]; CC1=C(C=C(C=C1)NN)C.Cl (hydrochloride salt)[1]

-

InChIKey: ACHREEHAAAECOR-UHFFFAOYSA-N (free base)[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound hydrochloride is presented below. These data are critical for designing experimental conditions, including solvent selection and purification strategies.

| Property | Value | Source |

| Molecular Weight | 172.66 g/mol | [1][5] |

| Appearance | White to pink or beige-brown powder | [2][6] |

| Melting Point | 195-200 °C (lit.) | [2][6] |

| Solubility | Soluble in water | [2][3] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Rotatable Bond Count | 1 | [5] |

Section 2: Synthesis and Mechanistic Rationale

The synthesis of 1-(3,4-Dimethylphenyl)hydrazine typically begins with 3,4-dimethylaniline, a readily available starting material. The most common route involves a two-step process: diazotization followed by reduction. This classic pathway provides a reliable method for producing the target hydrazine with high purity.[7]

Experimental Protocol: Synthesis from 3,4-Dimethylaniline

This protocol outlines a validated laboratory-scale synthesis of this compound hydrochloride. The causality behind each step is explained to provide field-proven insight.

Step 1: Diazotization of 3,4-Dimethylaniline

-

Dissolve 3,4-dimethylaniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath. Causality: Diazonium salts are unstable at higher temperatures and can decompose. Maintaining a low temperature is critical for maximizing yield and preventing side reactions.

-

Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution, keeping the temperature below 5 °C.

-

Stir the mixture for 30 minutes at this temperature to ensure complete formation of the 3,4-dimethylbenzenediazonium chloride intermediate.

Step 2: Reduction of the Diazonium Salt

-

In a separate flask, prepare a solution of a suitable reducing agent, such as sodium metabisulfite or stannous chloride (SnCl₂), in an appropriate solvent. The reaction pH is typically controlled to be between 7 and 9 for this reduction.[7]

-

Slowly add the cold diazonium salt solution from Step 1 to the reducing agent solution. Causality: The controlled addition manages the exothermic reaction and ensures the diazonium salt is immediately reduced as it is introduced, minimizing decomposition.

-

Allow the reaction to stir for a specified period, often monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.[2]

Step 3: Isolation and Purification

-

Once the reduction is complete, the reaction mixture is typically subjected to hydrolysis.[7]

-

The product is then extracted into an organic solvent like dichloromethane.[2]

-

To isolate the hydrochloride salt, concentrated hydrochloric acid is added to the organic extract until the pH is acidic (pH 3-4), causing the this compound hydrochloride to precipitate.[2]

-

The solid precipitate is collected by filtration, washed with a small amount of cold solvent (e.g., dichloromethane or diethyl ether) to remove impurities, and dried under vacuum.[2]

Synthesis Workflow Diagram

The following diagram illustrates the key transformations in the synthesis of this compound hydrochloride.

Section 3: Reactivity and Applications in Drug Development

The synthetic value of 1-(3,4-Dimethylphenyl)hydrazine stems from the nucleophilicity of its hydrazine group. It is a key reactant in condensation reactions with carbonyl compounds to form hydrazones, which can then be cyclized to create a variety of heterocyclic scaffolds.[8]

A prominent application is in the Fischer indole synthesis and, more commonly, in the synthesis of pyrazole and pyrazolone derivatives.[3] These five-membered heterocyclic rings are privileged structures in medicinal chemistry, appearing in numerous drugs with anti-inflammatory, anticancer, and antimicrobial properties.[9]

For example, 1-(3,4-Dimethylphenyl)hydrazine hydrochloride is used as a reactant with β-dicarbonyl compounds like ethyl 3-ethoxy-2-ethoxycarbonylprop-2-enoate to produce pyrazole esters, which are valuable intermediates for more complex pharmaceutical agents.[2][3] The reaction mechanism generally involves initial condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[10]

Section 4: Safety, Handling, and Storage

As with all hydrazine derivatives, 1-(3,4-Dimethylphenyl)hydrazine and its salts must be handled with appropriate caution.[11]

-

Hazards: The compound is classified as a skin, eye, and respiratory irritant.[1][12][13] It may be harmful if swallowed.[1]

-

Personal Protective Equipment (PPE): When handling the solid or its solutions, wear safety goggles, chemical-resistant gloves, and a lab coat.[12][14] All work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[14][15]

-

Handling: Avoid all personal contact, including inhalation and ingestion.[14][15] Prevent dust formation during transfer.[14]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[12][13][14] It is often recommended to store under an inert atmosphere (nitrogen or argon) at 2-8°C.[3]

Conclusion

1-(3,4-Dimethylphenyl)hydrazine is more than a simple organic molecule; it is a foundational tool for chemical innovation. Its molecular structure, defined by the interplay between the aromatic ring and the reactive hydrazine group, provides a reliable entry point for the synthesis of diverse and medicinally relevant heterocyclic systems. By understanding its properties, synthesis, and reactivity, researchers in drug discovery and development can effectively leverage this compound to construct novel molecular architectures, paving the way for the next generation of therapeutic agents.

References

- 1. 1-(3,4-Dimethylphenyl)hydrazine hydrochloride | C8H13ClN2 | CID 173740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-Dimethylphenylhydrazine hydrochloride | 60481-51-8 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. echemi.com [echemi.com]

- 7. CN101157637A - Method for preparing 3,4-dimethyl phenylhydrazine - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 60481-51-8 Name: this compound hydrochloride (1:1) [xixisys.com]

- 14. fishersci.com [fishersci.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Technical Guide to the Reactivity of Aryl Hydrazines in Organic Synthesis

Abstract

Aryl hydrazines are a cornerstone class of reagents in organic synthesis, prized for their unique electronic structure and versatile reactivity. This guide provides an in-depth analysis of the core principles governing the reactivity of aryl hydrazines and explores their application in several named reactions that are fundamental to the construction of diverse molecular architectures, particularly nitrogen-containing heterocycles. We will delve into the mechanistic intricacies of seminal transformations such as the Fischer Indole Synthesis, the Japp-Klingemann reaction, and the synthesis of pyrazoles. The discussion will be grounded in the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed experimental protocols and visual diagrams are provided to bridge theory with practice.

Fundamental Principles of Aryl Hydrazine Reactivity

Aryl hydrazines (ArNHNH₂) are characterized by the presence of two adjacent nitrogen atoms, one of which is substituted with an aryl group. This arrangement dictates their chemical behavior.

-

Nucleophilicity: The terminal nitrogen (β-nitrogen) of an aryl hydrazine is more nucleophilic and basic than the nitrogen atom directly attached to the aryl ring (α-nitrogen). This is due to the delocalization of the α-nitrogen's lone pair into the aromatic π-system, which reduces its electron density and availability for donation. Consequently, aryl hydrazines typically react with electrophiles at the β-nitrogen.

-

Electronic Effects: The reactivity of the aryl hydrazine is significantly influenced by the electronic nature of substituents on the aryl ring.[1]

-

Electron-donating groups (EDGs) increase the electron density on the α-nitrogen, which in turn enhances the nucleophilicity of the β-nitrogen, generally accelerating reactions.

-

Electron-withdrawing groups (EWGs) decrease the electron density of the entire molecule, reducing the nucleophilicity of the β-nitrogen and often slowing down reactions.[2]

-

-

Redox Properties: Aryl hydrazines can be readily oxidized to generate aryl radicals or diazonium species, a property harnessed in various synthetic transformations beyond their nucleophilic character.[3]

The Fischer Indole Synthesis: A Pillar of Heterocyclic Chemistry

Discovered by Emil Fischer in 1883, the Fischer Indole Synthesis is arguably the most important reaction involving aryl hydrazines.[4][5] It provides a powerful and versatile route to the indole scaffold, a privileged structure in countless natural products and pharmaceuticals, including the triptan class of antimigraine drugs.[4][6]

The overall transformation involves the acid-catalyzed reaction of an aryl hydrazine with an aldehyde or ketone, which proceeds via an arylhydrazone intermediate.[5][7]

Causality in Experimental Design:

The choice of acid catalyst is critical and can include Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃).[4][5][8] The acid serves multiple essential roles:

-

Catalyzes Hydrazone Formation: It protonates the carbonyl oxygen, activating the aldehyde or ketone for nucleophilic attack by the aryl hydrazine.[7]

-

Facilitates Tautomerization: It promotes the tautomerization of the initially formed hydrazone into the crucial enamine intermediate.[4][9]

-

Enables the Key Rearrangement: Protonation of the enamine is necessary for the subsequent[10][10]-sigmatropic rearrangement, the irreversible and rate-determining step where the N-N bond is cleaved and the C-C bond of the future indole ring is formed.[7][8]

-

Drives Aromatization: The acid catalyzes the final elimination of ammonia to yield the energetically favorable aromatic indole ring.[4][8]

Mechanistic Pathway of the Fischer Indole Synthesis

The mechanism is a beautifully orchestrated sequence of classical organic transformations.[4][7][8][9]

Caption: Key mechanistic steps of the Fischer Indole Synthesis.

Hydrazone Formation and the Japp-Klingemann Reaction

While arylhydrazones are key intermediates in the Fischer synthesis, they are also stable, isolable compounds with rich chemistry of their own.[11] They are typically formed by the condensation of an aryl hydrazine with an aldehyde or ketone.[11]

The Japp-Klingemann reaction provides an alternative and elegant route to arylhydrazones from β-keto-acids or β-keto-esters and aryl diazonium salts.[10][12] This reaction is particularly valuable because the resulting hydrazone can be used directly in a subsequent Fischer indole synthesis to produce indole-2-carboxylic acids or their esters.[10][12]

Mechanism of the Japp-Klingemann Reaction:

The reaction begins with the deprotonation of the β-keto-ester to form an enolate, which then acts as a nucleophile, attacking the aryl diazonium salt.[10][12][13] The resulting azo compound undergoes hydrolysis and decarboxylation (or loss of the ester group) to furnish the final hydrazone.[10][13]

Caption: Workflow of the Japp-Klingemann reaction.

Synthesis of Pyrazoles and Other Heterocycles

Aryl hydrazines are indispensable precursors for the synthesis of pyrazoles, a five-membered heterocyclic motif prevalent in pharmaceuticals like Celecoxib and Sildenafil.[14] The most common method involves the condensation of an aryl hydrazine with a 1,3-dicarbonyl compound.[15]

The reaction proceeds via initial formation of a hydrazone at one carbonyl group, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyls can be controlled by judicious choice of reaction conditions.

Recent advances have expanded the scope of pyrazole synthesis from aryl hydrazines, utilizing methods like microwave-assisted N-heterocyclization and multicomponent reactions.[14][16]

Applications in Drug Development

The versatility of aryl hydrazines makes them crucial building blocks in medicinal chemistry and drug discovery.[1][17][18] Their ability to readily form stable heterocyclic systems like indoles and pyrazoles is central to the synthesis of a wide range of therapeutic agents.

| Therapeutic Area | Drug Example(s) | Role of Aryl Hydrazine Chemistry |

| Migraine | Triptans (e.g., Sumatriptan) | Fischer Indole Synthesis is a key step in constructing the core indole structure.[4] |

| Anti-inflammatory | Indomethacin, Celecoxib | Fischer Indole Synthesis for Indomethacin; Pyrazole synthesis for Celecoxib.[4][14] |

| Oncology | Various Kinase Inhibitors | Formation of indole, pyrazole, or indazole scaffolds that are common in kinase inhibitors.[1][18] |

| Antidepressants | Iprindole | Fischer Indole Synthesis using phenylhydrazine and suberone.[4] |

Experimental Protocol: The Fischer Synthesis of 2-Phenylindole

This protocol provides a self-validating, step-by-step methodology for a classic Fischer indole synthesis.[6]

Objective: To synthesize 2-phenylindole from acetophenone and phenylhydrazine.

Step 1: Formation of Acetophenone Phenylhydrazone

-

Rationale: This initial step forms the key hydrazone intermediate. Performing this step separately often leads to a cleaner final reaction.

-

Procedure:

-

In a 100 mL round-bottom flask, combine acetophenone (4.0 g, 0.033 mol) and phenylhydrazine (3.6 g, 0.033 mol).

-

Warm the mixture on a steam bath for 60 minutes. The mixture will become a homogenous liquid.

-

Dissolve the hot mixture in 80 mL of 95% ethanol.

-

Induce crystallization by scratching the inside of the flask with a glass rod and then cool the mixture in an ice bath.

-

Collect the crystalline product by vacuum filtration, wash with 25 mL of cold 95% ethanol.

-

Validation: The expected yield of acetophenone phenylhydrazone (m.p. 105-106°C) is 87-91%.[6]

-

Step 2: Acid-Catalyzed Cyclization to 2-Phenylindole

-

Rationale: This step employs a strong Lewis acid catalyst (polyphosphoric acid can also be used) at elevated temperatures to drive the[10][10]-sigmatropic rearrangement and subsequent cyclization/aromatization.

-

Procedure:

-

Place the dried acetophenone phenylhydrazone (5.0 g, 0.024 mol) in a 250 mL beaker.

-

Add anhydrous, powdered zinc chloride (20 g, 0.147 mol). Caution: Zinc chloride is hygroscopic; handle accordingly.

-

Mix the solids thoroughly with a sturdy glass rod.

-

Heat the beaker in a sand bath or oil bath maintained at 170°C.

-

Stir the mixture continuously. The mass will liquefy after 3-4 minutes, and the evolution of white fumes (ammonia) will be observed.[6]

-

Remove the beaker from the heat and continue stirring for 5 minutes.

-

Carefully pour the hot reaction mixture into a separate beaker containing 400 mL of water.

-

To dissolve the zinc salts, add 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid to the reaction beaker and rinse the contents into the beaker with water.

-

Collect the crude 2-phenylindole by filtration and wash thoroughly with 200 mL of water.

-

Recrystallize the crude product from hot 95% ethanol.

-

Validation: The expected yield of purified 2-phenylindole is 72-80%.[6]

-

Conclusion

Aryl hydrazines are remarkably versatile and powerful reagents in the arsenal of the synthetic organic chemist. Their unique electronic properties enable a wide array of transformations, from the classical construction of indoles and pyrazoles to modern cross-coupling reactions. A thorough understanding of the mechanisms and the factors influencing their reactivity is essential for leveraging their full potential in the synthesis of complex molecules for materials science and drug development.

References

- 1. Arylhydrazines: novel and versatile electrophilic partners in cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Generation of Aryl Radicals from Aryl Hydrazines via Catalytic Iodine in Air: Arylation of Substituted 1,4-Naphthoquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. testbook.com [testbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 8. Fischer_indole_synthesis [chemeurope.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 11. Hydrazone - Wikipedia [en.wikipedia.org]

- 12. Japp-Klingemann_reaction [chemeurope.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. biorxiv.org [biorxiv.org]

- 18. News - Pharmaceutical Market Update: Innovation in Hydrazine Derivatives [xinchem.com]

physical properties of (3,4-Dimethylphenyl)hydrazine hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of (3,4-Dimethylphenyl)hydrazine hydrochloride

Introduction

This compound hydrochloride is an aromatic hydrazine derivative of significant interest in the fields of organic synthesis and pharmaceutical development. As a hydrochloride salt, it exhibits increased stability and solubility compared to its free base form, making it a versatile and reliable reagent. Structurally, it comprises a dimethyl-substituted phenyl ring bonded to a hydrazine moiety, which is protonated to form the salt with a chloride counterion.[1] This configuration makes it a critical precursor and building block, particularly in the synthesis of heterocyclic compounds such as pyrazoles and pyrazolones, which are scaffolds for various therapeutic agents.[1][2][]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, providing detailed information on its physical properties, analytical characterization, handling protocols, and applications. The insights herein are grounded in established data to ensure scientific integrity and practical utility.

Section 1: Chemical Identity & Structural Information

Accurate identification is the foundation of all chemical research. The following table summarizes the key identifiers for this compound hydrochloride.

| Identifier | Value |

| IUPAC Name | This compound;hydrochloride[][4] |

| CAS Number | 60481-51-8[2][5][6][7] |

| Synonyms | 4-Hydrazino-o-xylene hydrochloride, 1-(3,4-Dimethylphenyl)hydrazine hydrochloride[2][5][6][8] |

| Molecular Formula | C₈H₁₃ClN₂[2][6][7] |

| Molecular Weight | 172.66 g/mol [2][6][7][8] |

Chemical Structure:

Section 2: Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application in experimental work. The data presented below are compiled from various chemical suppliers and databases.

| Property | Description | Significance for Researchers |

| Appearance | White to pink, amber, or beige-brown crystalline powder.[2][5][9] | Color variation can indicate purity levels or exposure to air/light. High-purity batches are typically off-white. |

| Melting Point | 195-200 °C (lit.)[2][9][10], some sources report up to 202 °C[5] or 205-206 °C.[] | A sharp melting point within this range is a primary indicator of sample purity. A broad range suggests the presence of impurities. |

| Solubility | Soluble in water.[1][2][10] Slightly soluble in DMSO and Methanol.[2][] | Its aqueous solubility, a result of its salt form, is advantageous for reactions in polar protic solvents. Limited solubility in other organic solvents should be noted for reaction setup. |

| Stability | Hygroscopic; Air Sensitive.[2][5][8] | The compound readily absorbs moisture from the atmosphere. This necessitates storage in a dry, inert atmosphere to prevent degradation and maintain sample integrity. |

Section 3: Spectroscopic & Analytical Data

Confirmation of the identity and purity of this compound hydrochloride is typically achieved through standard analytical techniques. While specific spectra are lot-dependent, commercial suppliers confirm that characterization data from methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy are available.[6][11][12][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by identifying the chemical environments of the hydrogen and carbon atoms, respectively. Impurities, such as the corresponding aniline hydrochloride, can be detected and quantified via NMR analysis.[10]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups within the molecule, such as N-H stretches from the hydrazine group and C-H and C=C bonds associated with the aromatic ring.[14]

Section 4: Experimental Protocols for Property Verification

To ensure the quality of the starting material, in-house verification of its physical properties is a common and recommended practice.

Protocol 4.1: Melting Point Determination (Capillary Method)

This protocol provides a reliable method for verifying the melting point, a critical purity indicator.

Principle: The melting point is determined by heating a small, powdered sample in a capillary tube inside a calibrated apparatus and observing the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

-

Sample Preparation: Ensure the this compound hydrochloride sample is completely dry. If necessary, dry under vacuum. Finely crush a small amount of the sample into a powder using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample tightly to a height of 2-3 mm. Causality: Tight packing ensures efficient and uniform heat transfer.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus. Ensure the apparatus has been recently calibrated with a certified standard of a known melting point.

-

Heating: Set the apparatus to heat rapidly to a temperature approximately 15-20 °C below the expected melting point (e.g., to ~175 °C).

-

Determination: Once the set temperature is reached, reduce the heating rate to 1-2 °C per minute. Causality: A slow heating rate is critical for allowing the system to reach thermal equilibrium, ensuring an accurate reading.

-

Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

-

Validation: A pure sample should exhibit a sharp melting range (typically ≤ 2 °C) that falls within the literature values (e.g., 195-200 °C).[2][9]

Protocol 4.2: Qualitative Solubility Assessment

Principle: This protocol assesses the compound's solubility in various solvents, which is crucial for selecting appropriate reaction or purification media.

Methodology:

-

Preparation: Label separate small test tubes or vials for each solvent to be tested (e.g., Deionized Water, Methanol, DMSO).

-

Addition of Solid: Add approximately 10 mg of this compound hydrochloride to each tube.

-

Solvent Addition: Add the first solvent dropwise (e.g., 0.1 mL increments) to the corresponding tube.

-

Mixing: After each addition, vortex or agitate the tube for 30 seconds.

-

Observation: Visually inspect the solution for undissolved solid against a dark background.

-

Classification: Continue adding solvent up to a total volume of 1 mL. Classify the solubility based on the amount of solvent required for complete dissolution (e.g., Soluble: <1 mL; Slightly Soluble: dissolves partially or requires >1 mL; Insoluble: does not dissolve).

-

Documentation: Record the observations for each solvent. Based on literature, the compound is expected to be soluble in water and slightly soluble in methanol and DMSO.[1][2][][10]

Section 5: Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical reagent.

Hazard Identification: this compound hydrochloride is classified as an irritant.[2]

-

Some suppliers also list H302 (Harmful if swallowed) and H341 (Suspected of causing genetic defects).[5][15]

Recommended Precautions & Handling:

-

Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[15][16]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[15][16]

-

Handling: Avoid breathing dust.[15][16] Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[15] Take off contaminated clothing and wash it before reuse.[16]

-

First Aid (Eyes): In case of contact, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[15][16]

Storage Conditions:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[16]

-

Due to its hygroscopic and air-sensitive nature, storage under an inert gas (e.g., nitrogen or argon) is recommended, often at temperatures between 2-8°C.[1][2][5]

Section 6: Applications in Organic Synthesis

The primary value of this compound hydrochloride lies in its role as a versatile intermediate in organic synthesis.[1] Its most notable application is as a key reactant for constructing heterocyclic ring systems, which form the core of many biologically active molecules.

-

Synthesis of Pyrazole Derivatives: It is used as a reactant with compounds like ethyl 3-ethoxy-2-ethoxycarbonylprop-2-enoate to produce pyrazole derivatives.[2] These pyrazole and pyrazoline scaffolds are actively investigated for their potential as anticancer and anti-inflammatory agents.[1][]

-

Fischer Indole Synthesis: Like other arylhydrazines, it is a suitable precursor for the Fischer indole synthesis, a robust method for creating indole rings, which are prevalent in pharmaceuticals.

-

Dye and Pigment Production: The hydrazine moiety can be diazotized and used in coupling reactions for the production of dyes and pigments.[1][8]

Conclusion

This compound hydrochloride is a well-characterized chemical intermediate with defined physical properties. Its melting point serves as a reliable indicator of purity, and its solubility profile makes it suitable for reactions in aqueous media. However, its hygroscopic and irritant nature demands careful handling and storage under controlled, inert conditions to maintain its quality and ensure laboratory safety. For researchers in synthetic and medicinal chemistry, a thorough understanding of these properties is essential for its effective and safe utilization in the development of novel compounds.

References

- 1. Page loading... [guidechem.com]

- 2. 3,4-Dimethylphenylhydrazine hydrochloride | 60481-51-8 [chemicalbook.com]

- 4. (3,4-dimethylphenyl)hydrazineHydrochloride | C8H13ClN2 | CID 51064107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,4-Dimethylphenylhydrazine Hydrochloride | 60481-51-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. scbt.com [scbt.com]

- 8. nbinno.com [nbinno.com]

- 9. This compound Hydrochloride CAS 86746-50-1/60481-51-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 10. 3,4-Dimethylphenylhydrazine hydrochloride CAS#: 60481-51-8 [m.chemicalbook.com]

- 11. 3,4-Dimethylphenylhydrazine hydrochloride(60481-51-8) 1H NMR [m.chemicalbook.com]

- 12. 60481-51-8 | this compound hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]

- 13. 60481-51-8|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 14. 1-(3,4-Dimethylphenyl)hydrazine hydrochloride | C8H13ClN2 | CID 173740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. echemi.com [echemi.com]

- 17. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 60481-51-8 Name: this compound hydrochloride (1:1) [xixisys.com]

A Comprehensive Technical Guide to the Solubility of (3,4-Dimethylphenyl)hydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3,4-Dimethylphenyl)hydrazine and its salts are important intermediates in the synthesis of a variety of organic compounds, including pharmaceuticals and dyes.[1] Understanding the solubility of these compounds is critical for their effective use in research and development, particularly in reaction chemistry, purification, and formulation. This guide provides a detailed analysis of the solubility of this compound, with a primary focus on its hydrochloride salt due to the prevalence of available data. The principles discussed herein can also be applied to predict the solubility of the free base and other salt forms.

Physicochemical Properties of this compound Hydrochloride

| Property | Value | Source(s) |

| Molecular Formula | C8H13ClN2 | [1][2] |

| Molecular Weight | 172.66 g/mol | [2] |

| Appearance | Off-white to pale yellow or beige-brown crystalline powder | [1][3][4] |

| Melting Point | 195-200 °C (decomposes) | [3][4] |

| Stability | Hygroscopic; store in airtight containers under an inert atmosphere. | [1][3] |

Solubility Profile of this compound Hydrochloride

The solubility of a substance is a fundamental chemical property that dictates its utility in various applications. The hydrochloride salt of this compound, being an ionic compound, exhibits solubility characteristics that are heavily influenced by the polarity of the solvent.

Aqueous Solubility

This compound hydrochloride is soluble in water .[3][][6] This is attributed to the ionic nature of the hydrochloride salt, which readily dissociates in the highly polar aqueous medium to form the (3,4-dimethylphenyl)hydrazinium cation and the chloride anion. These ions are then stabilized by ion-dipole interactions with water molecules.

Organic Solvent Solubility

The solubility in organic solvents is more varied and is a function of the solvent's polarity and its ability to interact with the solute.

| Solvent | Solubility | Rationale | Source(s) |

| Ethanol | Freely Soluble | Ethanol is a polar protic solvent capable of hydrogen bonding and solvating both the cation and anion of the salt. | [1] |

| Methanol | Slightly Soluble | Methanol, another polar protic solvent, can also solvate the ions, though its shorter alkyl chain compared to ethanol may influence its solvating power for the organic cation. | [3][][6] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | DMSO is a highly polar aprotic solvent that can effectively solvate the cation, but may be less effective at solvating the chloride anion compared to protic solvents. | [3][][6] |

| Non-polar Solvents (e.g., hexane) | Insoluble | Non-polar solvents lack the ability to stabilize the ions formed upon dissolution of the salt, making solubility unfavorable. | [1] |

Comparative Solubility: Hydrochloride Salt vs. Free Base

-

In Water: The free base is expected to have significantly lower solubility in water compared to its hydrochloride salt. The presence of the hydrazine group allows for hydrogen bonding with water, but the nonpolar character of the dimethylphenyl ring will limit its overall aqueous solubility.

-

In Organic Solvents: The free base is likely to be more soluble in a wider range of organic solvents, including less polar ones, compared to the hydrochloride salt. Solvents that can engage in hydrogen bonding with the hydrazine moiety, such as alcohols, would be good candidates. Its solubility in nonpolar solvents is expected to be greater than that of the salt.

Experimental Protocol for Solubility Determination

The following is a generalized, yet robust, protocol for the qualitative and semi-quantitative determination of the solubility of a compound like this compound hydrochloride.

Materials and Equipment

-

This compound hydrochloride

-

A selection of solvents (e.g., water, ethanol, methanol, DMSO, hexane)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Test tubes or vials

-

Pipettes and graduated cylinders

Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound hydrochloride.

Step-by-Step Methodology

-

Preparation: Accurately weigh a specific amount of this compound hydrochloride (e.g., 10 mg) and place it into a clean, dry test tube or vial.

-

Solvent Addition: Add a measured volume of the desired solvent (e.g., 1 mL) to the test tube.

-

Mixing: Vigorously agitate the mixture using a vortex mixer for 1-2 minutes to ensure thorough mixing.

-

Equilibration: Place the test tube in a thermostatic shaker or water bath set to a constant temperature (e.g., 25°C) and allow it to equilibrate for a sufficient period (e.g., 24 hours) to ensure that the solution reaches saturation.

-

Observation: After equilibration, visually inspect the sample.

-

Soluble: No solid particles are visible.

-

Slightly Soluble: A small amount of undissolved solid remains.

-

Insoluble: The majority of the solid remains undissolved.

-

-

Semi-Quantitative Analysis (Optional): If the compound appears to be soluble, add more solute in known increments until saturation is reached (i.e., solid material persists). The total amount of solute dissolved in the known volume of solvent provides a semi-quantitative measure of solubility.

-

Quantitative Analysis (Optional): For precise solubility determination, if undissolved solid is present, the saturated solution should be filtered or centrifuged to remove the excess solid. The concentration of the solute in the clear supernatant can then be determined using an appropriate analytical technique such as HPLC or UV-Vis spectroscopy.

Safety and Handling

This compound hydrochloride is a hazardous substance and should be handled with appropriate safety precautions.

-

Hazards: Causes skin and serious eye irritation.[7][8][9] May cause respiratory irritation.[7][8][9] Harmful if swallowed.[8]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[8] In case of insufficient ventilation, wear suitable respiratory equipment.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[7] Wash hands and any exposed skin thoroughly after handling.[9]

-

First Aid:

Conclusion

This compound hydrochloride exhibits good solubility in water and polar protic organic solvents like ethanol, with slight solubility in polar aprotic solvents such as DMSO and methanol. It is insoluble in non-polar solvents. This solubility profile is consistent with its nature as an ionic salt. The free base, this compound, is anticipated to have lower aqueous solubility and broader solubility in organic solvents. The provided experimental protocol offers a reliable method for determining the solubility of this and similar compounds, which is essential for its effective application in scientific research and drug development.

References

- 1. nbinno.com [nbinno.com]

- 2. 3,4-二甲基苯肼 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3,4-Dimethylphenylhydrazine hydrochloride | 60481-51-8 [chemicalbook.com]

- 4. This compound Hydrochloride CAS 86746-50-1/60481-51-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. 3,4-Dimethylphenylhydrazine hydrochloride CAS#: 60481-51-8 [m.chemicalbook.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. echemi.com [echemi.com]

An In-depth Technical Guide to the Melting Point of (3,4-Dimethylphenyl)hydrazine hydrochloride

This technical guide provides a comprehensive analysis of the melting point of (3,4-Dimethylphenyl)hydrazine hydrochloride (CAS No: 60481-51-8), a critical parameter for researchers, scientists, and professionals in drug development. Understanding the thermal properties of this compound is paramount for its application as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. This document will delve into the reported melting point values, the methodologies for its accurate determination, the influence of impurities, and best practices for obtaining reliable and reproducible results.

Introduction to this compound hydrochloride

This compound hydrochloride is an aromatic hydrazine derivative with the chemical formula C₈H₁₃ClN₂.[1] It typically appears as a white to off-white or pinkish crystalline powder.[2] Due to its reactive nature, it serves as a crucial building block in various chemical syntheses, particularly in the formation of heterocyclic compounds which are prevalent in many biologically active molecules. Its hydrochloride salt form enhances its stability and solubility in polar solvents.

The melting point of a crystalline solid is a fundamental physical property that provides insights into its purity and identity. For a pure, crystalline compound, the melting point is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid phase. In the context of drug development and chemical synthesis, an accurate melting point is essential for quality control, process optimization, and ensuring the consistency of the final product.

Reported Melting Point Values and Potential Discrepancies

A review of commercially available data and chemical literature reveals some variation in the reported melting point of this compound hydrochloride. This variability underscores the importance of a standardized and well-controlled determination method.

| Melting Point Range (°C) | Observations | Source(s) |

| 195-200 | Commonly cited range. | [2] |

| 202 | A specific value within the common range. | |

| 230-235 | Reported with decomposition. |

The discrepancy between the lower and higher reported melting points can be attributed to several factors, which will be explored in detail in the subsequent sections. The notation of "decomposition" at the higher temperature range is a critical piece of information, suggesting that thermal instability may play a significant role in the observed melting behavior.

Factors Influencing the Melting Point

The accurate determination of the melting point of this compound hydrochloride is contingent on understanding and controlling several key factors.

Purity of the Sample

The presence of impurities is the most common reason for a depressed and broadened melting point range. A synthesis procedure for this compound hydrochloride has been described that notes the presence of 1-5 mol% of the corresponding aniline hydrochloride as an impurity.[2] The presence of such impurities disrupts the crystal lattice of the primary compound, requiring less energy to break the intermolecular forces.

Analytical Techniques for Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): A validated HPLC method is the industry standard for assessing the purity of pharmaceutical intermediates.[3][4] It allows for the separation and quantification of the main compound and any impurities.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for structural elucidation and can also be used to identify and quantify impurities.[5][6]

Crystalline Polymorphism

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit different physical properties, including melting point, solubility, and stability. While no specific studies on the polymorphism of this compound hydrochloride were identified, it remains a potential source of variation in melting point data.

A comprehensive polymorphism screen is often a critical step in drug development to identify the most stable crystalline form.[7]

Thermal Decomposition

As noted in some sources, this compound hydrochloride can decompose at elevated temperatures. If the rate of heating during a melting point determination is too slow, the compound may begin to decompose before it melts, leading to an inaccurate and often broad melting range. Conversely, a very rapid heating rate can result in a reading that is artificially high.

Methodologies for Accurate Melting Point Determination

To obtain a reliable melting point for this compound hydrochloride, a systematic and well-controlled approach is necessary.

Capillary Melting Point Method

This is the most common and accessible method for determining the melting point of a crystalline solid.

Experimental Protocol:

-

Sample Preparation: A small amount of the dry, crystalline sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.

-

Heating Rate: The sample is heated at a controlled rate. A rapid heating rate can be used for a preliminary determination, followed by a slower rate (1-2 °C per minute) for an accurate measurement as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting point range.

Logical Workflow for Capillary Melting Point Determination

Caption: Workflow for Capillary Melting Point Determination.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It provides a more detailed and quantitative picture of the melting process.

A DSC thermogram for this compound hydrochloride would be expected to show an endothermic peak corresponding to the melting of the substance. The onset temperature of this peak is typically reported as the melting point. Any decomposition would be visible as an exothermic or a more complex endothermic event, often at temperatures above the melting point.

Conceptual DSC Analysis Workflow

Caption: Conceptual Workflow for DSC Analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This technique is particularly useful for observing decomposition. A TGA curve for this compound hydrochloride would show a stable mass until the onset of decomposition, at which point a significant mass loss would be observed. When coupled with DSC, TGA can help to distinguish between melting and decomposition events.

Best Practices for Reliable Results

To ensure the accuracy and reproducibility of the melting point determination for this compound hydrochloride, the following best practices are recommended:

-

Sample Purity: Ensure the sample is of high purity, as confirmed by a suitable analytical technique like HPLC.

-

Calibration: The melting point apparatus should be regularly calibrated using certified reference standards.

-

Heating Rate: A slow and controlled heating rate is crucial for an accurate determination.

-

Sample Preparation: The sample should be thoroughly dried and finely powdered before packing into the capillary tube.

-

Multiple Determinations: At least three independent measurements should be performed, and the average value reported.

Conclusion

The melting point of this compound hydrochloride is a critical physical property with reported values generally in the range of 195-202 °C. The observed variations in reported melting points can be attributed to factors such as sample purity, the rate of heating, and the potential for thermal decomposition. For accurate and reliable results, it is imperative to use a highly pure sample and a standardized methodology, such as the capillary method with a controlled heating rate or Differential Scanning Calorimetry. This technical guide provides the foundational knowledge for researchers and drug development professionals to confidently assess the melting point of this important chemical intermediate, ensuring the quality and consistency of their work.

References

- 1. 1-(3,4-Dimethylphenyl)hydrazine hydrochloride | C8H13ClN2 | CID 173740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-Dimethylphenylhydrazine hydrochloride | 60481-51-8 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. 3,4-Dimethylphenylhydrazine hydrochloride(60481-51-8) 1H NMR spectrum [chemicalbook.com]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. criver.com [criver.com]

An In-depth Technical Guide to (3,4-Dimethylphenyl)hydrazine Hydrochloride: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (3,4-Dimethylphenyl)hydrazine hydrochloride, a key chemical intermediate in organic synthesis and pharmaceutical development. Authored from the perspective of a Senior Application Scientist, this document delves into the compound's chemical identity, physicochemical properties, detailed synthesis protocols, spectroscopic characterization, and significant applications, with a focus on providing actionable insights for laboratory and process development.

Core Chemical Identity and Properties

This compound hydrochloride is an aromatic hydrazine salt crucial for the construction of complex heterocyclic scaffolds. Its formal IUPAC name is This compound;hydrochloride [1]. The hydrochloride salt form enhances the compound's stability and simplifies handling compared to the free base.

Structural Information and Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | This compound;hydrochloride | [1] |

| CAS Number | 60481-51-8 | [2][3] |

| Molecular Formula | C₈H₁₃ClN₂ | [3] |

| Molecular Weight | 172.66 g/mol | [3] |

| InChI Key | YYMIOVAEQIEPET-UHFFFAOYSA-N | [3] |

| SMILES | CC1=C(C=C(C=C1)NN)C.Cl | [1] |

| Synonyms | 4-Hydrazino-o-xylene hydrochloride, 1-(3,4-Dimethylphenyl)hydrazine hydrochloride | [3][4] |

Physicochemical Properties

This compound typically presents as a white to off-white or beige-brown crystalline powder.[3][5] It is hygroscopic and should be stored under an inert atmosphere, such as nitrogen or argon, at 2-8°C to prevent degradation.[3] It exhibits solubility in water and slight solubility in methanol and DMSO.[3][5]

| Property | Value | Source(s) |

| Appearance | White to amber to dark purple powder/crystal | [4][6] |

| Melting Point | 195-200 °C (lit.) | [3][5] |

| Water Solubility | Soluble | [3][5] |

| Stability | Hygroscopic, air-sensitive | [3] |

| Storage | 2-8°C under inert gas | [3] |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydrazine protons (which may be broad and exchangeable), and the two methyl groups on the phenyl ring. The integration of these signals would correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons (four unique signals for the substituted ring) and the two methyl group carbons.

Infrared (IR) Spectroscopy

An ATR-IR spectrum of this compound hydrochloride has been recorded using a Bruker Tensor 27 FT-IR instrument.[1] Key characteristic peaks would include N-H stretching vibrations from the hydrazine group, C-H stretching from the aromatic ring and methyl groups, and C=C stretching vibrations within the aromatic ring.

Mass Spectrometry (MS)

Mass spectral analysis would confirm the molecular weight of the parent cation (the protonated 3,4-dimethylphenylhydrazine). The expected monoisotopic mass of the free base C₈H₁₂N₂ is approximately 136.10 Da, and the hydrochloride salt would show corresponding fragmentation patterns.

Synthesis Protocols

The synthesis of this compound hydrochloride is well-documented, with two primary routes from commercially available starting materials. The choice of method often depends on factors such as raw material cost, scalability, and available equipment.

Method 1: From 3,4-Dimethylaniline (Diazotization and Reduction)

This classic route involves the diazotization of 3,4-dimethylaniline followed by reduction of the resulting diazonium salt. This method is robust and widely used for preparing arylhydrazines.

Causality of Experimental Choices:

-

Diazotization at Low Temperature (0-5°C): Diazonium salts are unstable at higher temperatures. Maintaining a low temperature is critical to prevent decomposition and unwanted side reactions.

-

Use of a Reducing Agent: A reducing agent is required to convert the diazonium salt to the corresponding hydrazine.

Experimental Protocol: A detailed protocol for a similar synthesis is described in various sources.[5]

-

Diazotization: Dissolve 3,4-dimethylaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to below 0°C in an ice-salt bath with mechanical stirring.

-

Slowly add an aqueous solution of sodium nitrite, ensuring the temperature remains below 5°C. Continue stirring for 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

-

Reduction: In a separate vessel, prepare a solution of a suitable reducing agent (e.g., stannous chloride in concentrated hydrochloric acid or sodium sulfite).

-

Slowly add the cold diazonium salt solution to the reducing agent solution, maintaining a controlled temperature.

-

Work-up and Isolation: After the reaction is complete (monitored by TLC), the product, this compound hydrochloride, will precipitate from the acidic solution.

-

Collect the solid by filtration, wash with a small amount of cold water or an appropriate organic solvent (like dichloromethane), and dry under vacuum.[3]

Diagram of Synthesis Workflow (Method 1):

Caption: Workflow for the synthesis via diazotization.

Method 2: From 4-Bromo-1,2-xylene (Copper-Catalyzed Coupling)

This modern approach utilizes a copper-catalyzed cross-coupling reaction between an aryl halide and hydrazine. This method can offer advantages in terms of functional group tolerance and milder reaction conditions compared to the classical diazotization route.

Causality of Experimental Choices:

-

Copper Catalyst and Ligand: The copper(I) bromide (CuBr) and a suitable ligand are essential for facilitating the C-N bond formation between the aryl bromide and hydrazine.

-

Inert Atmosphere: The use of an argon atmosphere prevents the oxidation of the hydrazine and other reaction components, which can be sensitive to air at elevated temperatures.

Experimental Protocol: [3]

-

Reaction Setup: In a screw-capped test tube, combine CuBr (2.5 mol%), a suitable ligand (e.g., L3 as specified in the reference, 4 mol%), water, and potassium phosphate (K₃PO₄).

-

Add 4-bromo-1,2-xylene (1 equivalent) to the mixture.

-

Stir the reaction mixture at 80-110°C for 10 minutes.

-

Hydrazine Addition: Add additional K₃PO₄ and hydrazine hydrate (N₂H₄·H₂O).

-

Bubble argon gas through the reaction mixture for 5 minutes.

-

Reaction: Seal the tube and stir at 80-110°C for 1-2 hours, monitoring the reaction progress by TLC.

-

Work-up and Isolation: Cool the reaction to room temperature and dilute with dichloromethane. Filter the solution and wash the organic phase with saturated brine.

-

Adjust the pH of the organic solution to 3-4 by the dropwise addition of 37% aqueous HCl to precipitate the hydrochloride salt.

-

Collect the solid by filtration, wash with dichloromethane, and dry at room temperature.[3]

Diagram of Synthesis Workflow (Method 2):

Caption: Workflow for the copper-catalyzed synthesis.

Key Applications in Drug Development and Organic Synthesis

This compound hydrochloride is a valuable building block due to the reactivity of its hydrazine moiety, making it a precursor for various heterocyclic structures.

Intermediate in the Synthesis of Eltrombopag

A significant industrial application of this compound is its role as a key starting material for an intermediate in the synthesis of Eltrombopag.[7] Eltrombopag is a thrombopoietin receptor agonist used to treat thrombocytopenia.[4] The synthesis involves the condensation of this compound with ethyl acetoacetate to form the pyrazolone intermediate, 1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one. This intermediate is then coupled with a diazonium salt to construct the core of the Eltrombopag molecule.[4]

Diagram of Eltrombopag Intermediate Synthesis:

Caption: Synthesis of a key Eltrombopag intermediate.

Reagent in the Fischer Indole Synthesis

The Fischer indole synthesis is a classic and powerful reaction for constructing indole ring systems, which are prevalent in many natural products and pharmaceuticals. In this reaction, an arylhydrazine (in this case, 3,4-dimethylphenylhydrazine) is reacted with an aldehyde or ketone under acidic conditions.[2] The reaction proceeds through a phenylhydrazone intermediate, which then undergoes a[1][1]-sigmatropic rearrangement and cyclization to form the indole.[2] Using this compound hydrochloride allows for the synthesis of indoles with methyl substituents at the 5- and 6-positions of the indole ring.

Diagram of Fischer Indole Synthesis Logic:

Caption: General mechanism of the Fischer Indole Synthesis.

Safety and Handling

This compound hydrochloride is classified as an irritant and should be handled with appropriate personal protective equipment (PPE).

-